molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Cat. No. B141440
CAS RN: 108-83-8
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04270006

Procedure details

Per hour, 1.5 liters of acetone were passed by the trickle method, i.e. from above, through this tubular reactor, which was at 150° C. and under a hydrogen pressure of 25 bar. This speed corresponds to a mean residence time of about 2 hours, within which an acetone conversion of 38% was achieved. The yield of 4-methylpentan-2-one, based on material converted, was 91%; in addition, 1% of isopropanol, 3% of the double-sided aldolization product 2,6-dimethylheptan-4-one and 2% of 4-methylpent-3-en-2-one were formed. Since the last-mentioned compound is an intermediate of 4-methylpentan-2-one and can be recycled to the synthesis reaction, in order to undergo hydrogenation, the yield of desired products totalled 92%. The conversion and yields were determined by gas chromatography.
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[CH3:5][CH:6]([CH3:11])[CH2:7][C:8](=[O:10])[CH3:9]>C(O)(C)C>[CH3:5][CH:6]([CH2:7][C:8](=[O:10])[CH2:9][CH:2]([CH3:4])[CH3:1])[CH3:11].[CH3:5][C:6]([CH3:7])=[CH:1][C:2](=[O:3])[CH3:4]

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Per hour
CUSTOM
Type
CUSTOM
Details
was at 150° C. and under a hydrogen
CUSTOM
Type
CUSTOM
Details
corresponds to a mean residence time of about 2 hours, within which
Duration
2 h

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
CC(C)CC(CC(C)C)=O
Name
Type
product
Smiles
CC(=CC(C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.